CF₃-Substituted vs. SF₅-Substituted Poly-1,2,3-triazoles: Comparative Energetic Material Performance
In a direct head-to-head study comparing CF₃-substituted (1a–6a) and SF₅-substituted (1b–6b) poly-1,2,3-triazole compounds, the CF₃-containing analogs exhibited lower densities and less favorable detonation properties than their SF₅ counterparts, yet remained superior to the TNT baseline [1]. This establishes a clear performance hierarchy: SF₅ > CF₃ > unsubstituted/non-fluorinated. For applications requiring a balance between energetic performance, synthetic accessibility, and cost, the CF₃-substituted compounds (including the 5-CF₃-1H-1,2,3-triazole scaffold) occupy a distinct, quantifiable position.
| Evidence Dimension | Density (ρ) and Detonation Velocity (VOD) |
|---|---|
| Target Compound Data | CF₃-substituted analog 3a: density 1.551 g/cm³; VOD 6841 m/s (calculated via Cheetah 5.0) |
| Comparator Or Baseline | SF₅-substituted analog 3b: density 1.762 g/cm³; VOD 7495 m/s; TNT baseline for comparison |
| Quantified Difference | SF₅ analogs exhibit +0.211 g/cm³ higher density and +654 m/s higher VOD compared to CF₃ analogs; CF₃ analogs remain superior to TNT |
| Conditions | Density measured by gas pycnometer; detonation properties calculated using Cheetah 5.0 software; thermal stability assessed via DSC (>270 °C except 1b) |
Why This Matters
This quantitative performance hierarchy (SF₅ > CF₃ > TNT) enables rational selection based on application requirements: CF₃ analogs offer superior energetic properties to TNT while maintaining synthetic accessibility advantages over SF₅ compounds.
- [1] Garg S, Shreeve JM. Trifluoromethyl- or pentafluorosulfanyl-substituted poly-1,2,3-triazole compounds as dense stable energetic materials. Journal of Materials Chemistry, 2011, 21(13): 4787-4795. View Source
